molecular formula C22H24O10 B11713235 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid

Cat. No.: B11713235
M. Wt: 448.4 g/mol
InChI Key: BFKSDRWCIVPRSO-UHFFFAOYSA-N
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Description

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid is a complex organic compound known for its unique structure and properties. This compound belongs to the family of crown ethers, which are cyclic chemical compounds that can form stable complexes with various cations. The structure of this compound includes multiple oxygen atoms arranged in a crown-like configuration, making it highly effective in binding specific ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate dibenzo derivatives under controlled conditions. The reaction often requires the presence of strong acids or bases to facilitate the formation of the crown ether structure. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and continuous monitoring to maintain product quality. Industrial methods may also incorporate purification steps such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, facilitating the transfer of ions between different phases.

    Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying ion transport and binding in biological systems.

    Medicine: Research explores its potential in drug delivery systems, where it can encapsulate and transport therapeutic ions or molecules.

    Industry: It is employed in the development of advanced materials, such as liquid crystal polyesters, and as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid involves its ability to form stable complexes with specific ions. The oxygen atoms in the crown ether structure provide multiple binding sites for cations, allowing the compound to effectively encapsulate and transport these ions. This binding process can influence various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-18-crown-6: Another crown ether with a similar structure but different functional groups.

    Dibenzo-24-crown-8: A larger crown ether with more oxygen atoms in the ring.

    Benzo-15-crown-5: A smaller crown ether with fewer oxygen atoms.

Uniqueness

6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid is unique due to its specific arrangement of oxygen atoms and functional groups, which provide distinct binding properties and reactivity. This uniqueness makes it particularly valuable in applications requiring selective ion binding and transport.

Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,25-dicarboxylic acid

InChI

InChI=1S/C22H24O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-8-12-32-20-14-16(22(25)26)2-4-18(20)30-10-6-27-5-9-29-17/h1-4,13-14H,5-12H2,(H,23,24)(H,25,26)

InChI Key

BFKSDRWCIVPRSO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)O)OCCOCCOC3=C(C=CC(=C3)C(=O)O)OCCO1

Origin of Product

United States

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